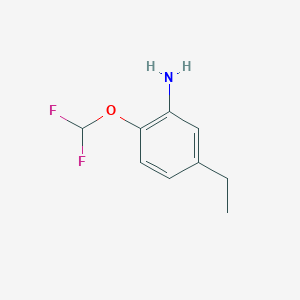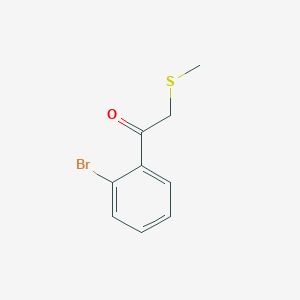![molecular formula C12H24N2 B13180815 1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine](/img/structure/B13180815.png)
1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine is a heterocyclic compound that features both azetidine and piperidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and proceeds under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aza-Michael addition process to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can lead to more saturated azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action for 1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom.
Piperidine: A six-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Uniqueness
1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine is unique due to its combination of azetidine and piperidine rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H24N2 |
|---|---|
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
1-(azetidin-2-ylmethyl)-4-ethyl-4-methylpiperidine |
InChI |
InChI=1S/C12H24N2/c1-3-12(2)5-8-14(9-6-12)10-11-4-7-13-11/h11,13H,3-10H2,1-2H3 |
InChI-Schlüssel |
MXLYNECYXQNWPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCN(CC1)CC2CCN2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



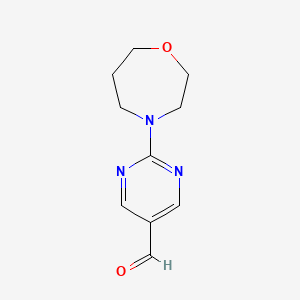
![4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one](/img/structure/B13180744.png)
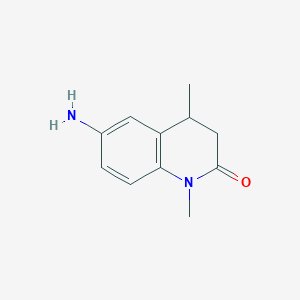
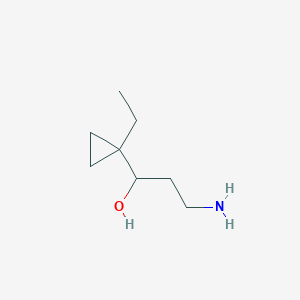
![2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13180773.png)
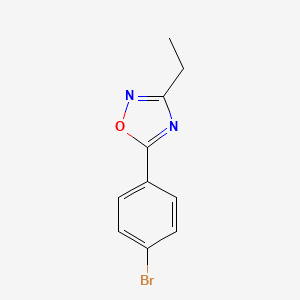
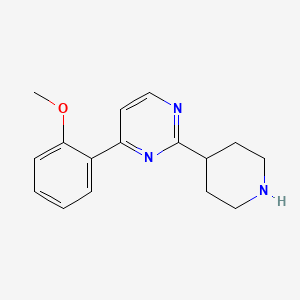
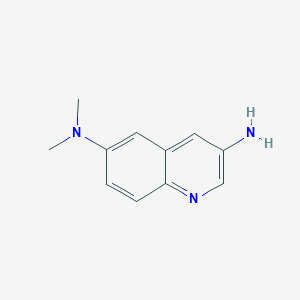
![2-[(E)-2-Bromovinyl]thiophene](/img/structure/B13180797.png)
![1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13180803.png)
